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Compound of Interest

Compound Name: 2-Iodomelatonin

Cat. No.: B1662258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iodomelatonin is a potent and high-affinity analog of the neurohormone melatonin.[1][2] Due

to its favorable pharmacological properties, particularly its high affinity for melatonin receptors,

it has become an invaluable tool in the study of melatonergic systems.[3] Its radio-iodinated

form, 2-[125I]-iodomelatonin, is a widely used radioligand for the characterization and

quantification of melatonin receptors in various tissues and cell types.[4][5] This technical guide

provides an in-depth overview of the fundamental properties of 2-iodomelatonin, including its

physicochemical characteristics, receptor binding profile, functional activity, and relevant

experimental protocols, to support its effective use in research and drug development.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-iodomelatonin is essential

for its proper handling, storage, and use in experimental settings.
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Property Value Source

Molecular Formula C₁₃H₁₅IN₂O₂

Molecular Weight 358.18 g/mol

CAS Number 93515-00-5

IUPAC Name
N-[2-(2-iodo-5-methoxy-1H-

indol-3-yl)ethyl]acetamide

Solubility
Soluble in DMSO (to 100 mM)

and ethanol (to 100 mM).

Appearance Off-white to yellow solid.

Storage Store at -20°C.

Receptor Binding Affinity and Selectivity
2-Iodomelatonin is a high-affinity agonist for both the MT1 and MT2 melatonin receptor

subtypes. Its affinity is typically higher than that of the endogenous ligand, melatonin.

Receptor
Subtype

Ligand Species Ki (pM) pKi
Selectivit
y (MT1
vs. MT2)

Source

MT1

2-

Iodomelato

nin

Human

(recombina

nt)

28 10.55
~5-fold for

MT1

MT2

2-

Iodomelato

nin

Human

(recombina

nt)

- 9.87 -

Functional Activity
As a full agonist, 2-iodomelatonin mimics the action of melatonin by activating MT1 and MT2

receptors, which are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl

cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
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Assay Cell Line Receptor EC50 Source

Inhibition of

forskolin-

stimulated cAMP

production

CHO cells Human MT1 11 pM

Potentiation of

contractile

responses

Rat caudal artery
Melatonin ML1

subtype
0.6 nM

Pharmacokinetics
Preclinical studies have provided some insights into the pharmacokinetic profile of 2-
iodomelatonin.

Parameter Species Value Notes Source

Elimination Half-

life (t1/2)
Rat ~60 minutes

Significantly

longer than

melatonin.

Experimental Protocols
Detailed methodologies are crucial for the reproducible application of 2-iodomelatonin in

research.

Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test

compound for melatonin receptors using 2-[125I]-iodomelatonin.

1. Membrane Preparation:

Homogenize tissues or cells expressing melatonin receptors in ice-cold lysis buffer (e.g., 50

mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular

debris.

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a

BCA assay), and store at -80°C.

2. Binding Assay:

In a 96-well plate, combine the membrane preparation (typically 5-50 µg of protein), a fixed

concentration of 2-[125I]-iodomelatonin (typically 20-100 pM), and varying concentrations of

the unlabeled competitor ligand.

The final assay volume is typically 200-250 µL in a binding buffer (e.g., 50 mM Tris-HCl, 5

mM MgCl₂, pH 7.4).

Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g.,

Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-

specific binding.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

Non-specific binding is determined in the presence of a high concentration of unlabeled

melatonin (e.g., 1-10 µM).

Specific binding is calculated by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor concentration

to generate a competition curve.
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Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific

binding) from the curve using non-linear regression analysis.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of 2-iodomelatonin to inhibit adenylyl cyclase

activity.

1. Cell Culture and Plating:

Culture cells stably or transiently expressing the melatonin receptor of interest (e.g., CHO or

HEK293 cells).

Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere

overnight.

2. Assay Procedure:

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS or

DMEM) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-

methylxanthine) to prevent cAMP degradation.

Pre-incubate the cells with varying concentrations of 2-iodomelatonin for a short period.

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator,

typically 1-10 µM) to induce cAMP production.

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

Lyse the cells to release the accumulated cAMP.

3. cAMP Detection:

Quantify the intracellular cAMP levels using a commercially available kit, such as those

based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked
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Immunosorbent Assay), or luminescence (e.g., GloSensor™ cAMP Assay).

4. Data Analysis:

Generate dose-response curves by plotting the cAMP concentration against the logarithm of

the 2-iodomelatonin concentration.

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal

inhibitory effect) and the maximal inhibition (Emax) using non-linear regression.

[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to melatonin receptors.

1. Membrane Preparation:

Prepare cell or tissue membranes as described in the radioligand binding assay protocol.

2. Assay Procedure:

In a multi-well plate, combine the membrane preparation, varying concentrations of 2-
iodomelatonin, and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

The assay buffer typically contains GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP

upon receptor activation), MgCl₂, and NaCl.

Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

3. Detection and Analysis:

Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

Basal binding is measured in the absence of an agonist, while non-specific binding is

determined in the presence of a high concentration of unlabeled GTPγS.
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Plot the agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the 2-iodomelatonin
concentration to generate a dose-response curve.

Determine the EC₅₀ and Emax values from the curve.

Visualizations
Melatonin Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662258#fundamental-properties-of-2-
iodomelatonin-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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